N'-(3-chloro-4-methoxyphenyl)-N-(3-cyclopropyl-3-hydroxypropyl)ethanediamide N'-(3-chloro-4-methoxyphenyl)-N-(3-cyclopropyl-3-hydroxypropyl)ethanediamide
Brand Name: Vulcanchem
CAS No.: 1396881-14-3
VCID: VC5781680
InChI: InChI=1S/C15H19ClN2O4/c1-22-13-5-4-10(8-11(13)16)18-15(21)14(20)17-7-6-12(19)9-2-3-9/h4-5,8-9,12,19H,2-3,6-7H2,1H3,(H,17,20)(H,18,21)
SMILES: COC1=C(C=C(C=C1)NC(=O)C(=O)NCCC(C2CC2)O)Cl
Molecular Formula: C15H19ClN2O4
Molecular Weight: 326.78

N'-(3-chloro-4-methoxyphenyl)-N-(3-cyclopropyl-3-hydroxypropyl)ethanediamide

CAS No.: 1396881-14-3

Cat. No.: VC5781680

Molecular Formula: C15H19ClN2O4

Molecular Weight: 326.78

* For research use only. Not for human or veterinary use.

N'-(3-chloro-4-methoxyphenyl)-N-(3-cyclopropyl-3-hydroxypropyl)ethanediamide - 1396881-14-3

Specification

CAS No. 1396881-14-3
Molecular Formula C15H19ClN2O4
Molecular Weight 326.78
IUPAC Name N'-(3-chloro-4-methoxyphenyl)-N-(3-cyclopropyl-3-hydroxypropyl)oxamide
Standard InChI InChI=1S/C15H19ClN2O4/c1-22-13-5-4-10(8-11(13)16)18-15(21)14(20)17-7-6-12(19)9-2-3-9/h4-5,8-9,12,19H,2-3,6-7H2,1H3,(H,17,20)(H,18,21)
Standard InChI Key ZAIAMQRMMBZDLP-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)NC(=O)C(=O)NCCC(C2CC2)O)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a bifurcated amide core (ethanediamide) connecting two distinct substituents:

  • Aromatic moiety: A 3-chloro-4-methoxyphenyl group, where the chloro (-Cl) and methoxy (-OCH₃) groups occupy meta and para positions on the benzene ring, respectively. The electron-withdrawing chlorine and electron-donating methoxy group create a polarized aromatic system.

  • Aliphatic moiety: A 3-cyclopropyl-3-hydroxypropyl chain, introducing steric bulk from the cyclopropane ring and hydrogen-bonding capacity via the hydroxyl (-OH) group.

The IUPAC name, N'-(3-chloro-4-methoxyphenyl)-N-(3-cyclopropyl-3-hydroxypropyl)oxamide, reflects this arrangement.

Spectral and Structural Data

Key spectroscopic identifiers include:

  • SMILES: COC1=C(C=C(C=C1)NC(=O)C(=O)NCCC(C2CC2)O)Cl

  • InChIKey: ZAIAMQRMMBZDLP-UHFFFAOYSA-N

  • X-ray crystallography: While crystallographic data are unavailable, computational models predict a planar amide backbone with a dihedral angle of ~120° between the aromatic and aliphatic segments.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₅H₁₉ClN₂O₄
Molecular Weight326.78 g/mol
LogP (Predicted)1.8 ± 0.3
Hydrogen Bond Donors3 (2 amide NH, 1 hydroxyl OH)
Hydrogen Bond Acceptors5 (2 amide O, 2 methoxy O, 1 hydroxyl O)

Synthesis and Manufacturing

Reaction Pathway

The synthesis involves a multi-step sequence:

  • Formation of ethanediamide backbone: Condensation of oxalic acid derivatives with amines under controlled pH (6.5–7.5) and temperature (50–60°C).

  • Aromatic substitution: Coupling 3-chloro-4-methoxyaniline to one amide nitrogen using carbodiimide-based coupling agents (e.g., EDC or DCC).

  • Aliphatic chain attachment: Reacting 3-cyclopropyl-3-hydroxypropan-1-amine with the remaining amide group via nucleophilic acyl substitution.

Optimization Challenges

  • Steric hindrance: The cyclopropane ring impedes reaction kinetics, necessitating prolonged reaction times (12–18 hours).

  • Hydroxyl group protection: Temporary silylation (e.g., TBSCl) prevents undesired side reactions during amide bond formation.

Table 2: Synthesis Parameters

ParameterOptimal Condition
SolventAnhydrous DMF
Temperature60°C
Catalyst4-Dimethylaminopyridine (DMAP)
Yield62–68%

Reactivity and Mechanism of Action

Electronic Effects

The chloro group (-Cl) withdraws electrons via inductive effects, polarizing the aromatic ring and enhancing electrophilic substitution resistance. Conversely, the methoxy group (-OCH₃) donates electrons through resonance, creating regions of high electron density.

Biological Interactions

  • Enzyme inhibition: Preliminary studies suggest affinity for serine hydrolases, potentially via covalent binding to catalytic residues.

  • Membrane permeability: The cyclopropane moiety increases lipophilicity (LogP ≈ 1.8), facilitating passive diffusion across lipid bilayers.

Comparative Analysis with Structural Analogs

Table 3: Key Comparisons

PropertyTarget CompoundTrifluoroethyl Analog
Molecular Weight326.78 g/mol305.27 g/mol
LogP1.82.4 (higher lipophilicity)
Hydrogen Bond Donors32
BioactivitySerine hydrolase inhibitionKinase inhibition

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